molecular formula C21H21NO4S2 B2731691 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797611-54-1

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2731691
CAS No.: 1797611-54-1
M. Wt: 415.52
InChI Key: YNFQGMWPFJLALT-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a complex organic compound characterized by the presence of both naphthalen-1-ylsulfonyl and phenylsulfonyl groups attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Naphthalen-1-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.

    Synthesis of Phenylsulfonylmethyl Pyrrolidine: This involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the naphthalen-1-ylsulfonyl chloride with phenylsulfonylmethyl pyrrolidine under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can be compared with other sulfonyl-containing compounds such as:

    Naphthalen-1-ylsulfonyl Chloride: Used primarily as an intermediate in organic synthesis.

    Phenylsulfonylmethyl Pyrrolidine: Similar in structure but lacks the naphthalen-1-yl group, leading to different reactivity and applications.

    Sulfonyl Pyrrolidines: A broader class of compounds with varying substituents on the pyrrolidine ring, each with unique properties and uses.

The uniqueness of this compound lies in its dual sulfonyl groups attached to distinct aromatic systems, providing a versatile platform for further chemical modifications and applications.

Biological Activity

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, identified by its CAS number 1797611-54-1, is a sulfonamide derivative with potential biological activity. This compound's structure features a pyrrolidine core substituted with both naphthalenesulfonyl and phenylsulfonyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

  • Molecular Formula : C21_{21}H21_{21}N O4_4S2_2
  • Molecular Weight : 415.5 g/mol
  • Structural Characteristics : The compound contains a pyrrolidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor binding.

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an inhibitor in various biochemical pathways. The following sections detail specific findings related to its pharmacological properties.

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of sulfonamide derivatives, including those similar to this compound:

CompoundActivityReference
This compoundModerate antiproliferative activity against cancer cell lines
Sulfonamide derivativesBroad-spectrum antiproliferative effects

The proposed mechanism for the biological activity of this compound involves inhibition of specific enzymes involved in cancer cell proliferation. In particular, sulfonamides are known to interfere with folate metabolism and DNA synthesis pathways, which are critical for rapidly dividing cells.

Case Studies and Research Findings

A detailed investigation into the biological effects of sulfonamide derivatives has been conducted, revealing insights into their pharmacodynamics:

  • Study on Antiproliferative Effects :
    • A study evaluated various sulfonamide compounds for their ability to inhibit the growth of cancer cell lines. The results indicated that compounds with naphthalene moieties exhibited enhanced activity compared to their non-aromatic counterparts .
  • Enzyme Inhibition :
    • Research has shown that certain sulfonamide derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial in bacterial folate synthesis, suggesting potential antimicrobial properties .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of naphthalenesulfonamide derivatives have demonstrated that modifications at the pyrrolidine nitrogen can significantly affect biological activity, underscoring the importance of structural optimization in drug design .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-naphthalen-1-ylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c23-27(24,19-11-2-1-3-12-19)16-18-10-7-15-22(18)28(25,26)21-14-6-9-17-8-4-5-13-20(17)21/h1-6,8-9,11-14,18H,7,10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFQGMWPFJLALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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